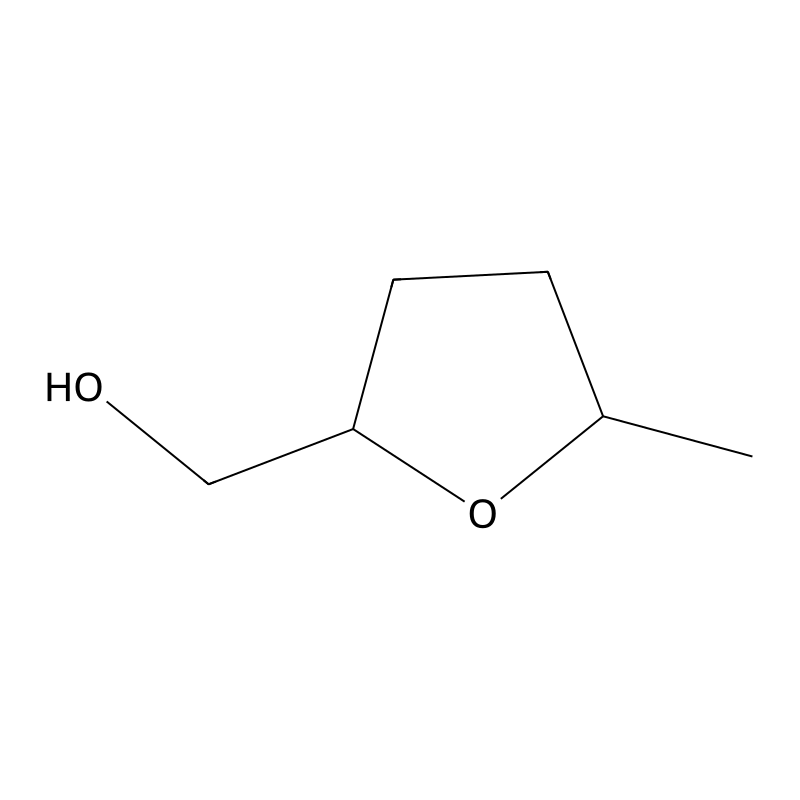

Tetrahydro-5-methylfuran-2-methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tetrahydro-5-methylfuran-2-methanol is an organic compound with the molecular formula and a molecular weight of approximately 116.16 g/mol. It is classified as a furan derivative, specifically a tetrahydrofuran alcohol. The compound features a five-membered furan ring that has been saturated, making it more stable and less reactive than its unsaturated counterparts. Tetrahydro-5-methylfuran-2-methanol is known for its sweet, ethereal aroma, which makes it valuable in the food and beverage industry as a flavoring agent .

- Hydrogenation: This compound can be produced through the hydrogenation of furfural, which involves adding hydrogen across the double bonds, resulting in the saturation of the furan ring .

- Dehydration: Under acidic conditions, tetrahydro-5-methylfuran-2-methanol can undergo dehydration to form ethers or alkenes.

- Oxidation: It can be oxidized to yield corresponding carbonyl compounds, such as aldehydes or ketones, depending on the reaction conditions.

Tetrahydro-5-methylfuran-2-methanol has been identified in various biological contexts. It has been reported in Nicotiana tabacum (tobacco), indicating potential roles in plant metabolism or defense mechanisms . While specific pharmacological activities have not been extensively documented, compounds with similar structures often exhibit antimicrobial properties and may influence metabolic pathways.

The synthesis of tetrahydro-5-methylfuran-2-methanol can be achieved through several methods:

- Hydrogenation of Furfural: The most common synthesis route involves the catalytic hydrogenation of furfural in the presence of metal catalysts such as nickel or palladium under controlled temperatures and pressures .

- Reduction of Furan Derivatives: Other furan derivatives can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydro-5-methylfuran-2-methanol.

- Biocatalytic Methods: Enzymatic approaches using specific microorganisms or enzymes have also been explored for the production of this compound from renewable resources.

Tetrahydro-5-methylfuran-2-methanol is primarily used in:

- Flavoring Agents: Its sweet aroma makes it suitable for use in food and beverage products as a flavor enhancer .

- Fragrance Industry: It is also utilized in cosmetic formulations due to its pleasant scent.

- Chemical Intermediates: This compound serves as an intermediate in the synthesis of other chemical products.

Several compounds share structural similarities with tetrahydro-5-methylfuran-2-methanol. Here are some notable examples:

Uniqueness

Tetrahydro-5-methylfuran-2-methanol stands out due to its saturated structure, which enhances stability and reduces reactivity compared to its unsaturated counterparts like furfuryl alcohol. Its unique aroma profile also differentiates it within flavoring applications, making it a valuable ingredient in both food and cosmetic industries.